molecular formula C10H9N3O B7771929 2-amino-6-phenyl-1H-pyrimidin-4-one

2-amino-6-phenyl-1H-pyrimidin-4-one

Cat. No.: B7771929
M. Wt: 187.20 g/mol
InChI Key: KXYGHDWFGFZJPJ-UHFFFAOYSA-N
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Description

2-amino-6-phenyl-1H-pyrimidin-4-one is an aromatic heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Chemical Reactions Analysis

2-amino-6-phenyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or copper salts . Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted pyrimidine derivatives .

Scientific Research Applications

2-amino-6-phenyl-1H-pyrimidin-4-one has a wide range of scientific research applications:

Comparison with Similar Compounds

2-amino-6-phenyl-1H-pyrimidin-4-one can be compared with other pyrimidine derivatives, such as:

What sets this compound apart is its unique combination of a phenyl group and an amino group, which contributes to its diverse biological activities and makes it a valuable compound for further research and development .

Properties

IUPAC Name

2-amino-6-phenyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-10-12-8(6-9(14)13-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYGHDWFGFZJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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